molecular formula C16H11NO B12658410 1-Pyrenol, 8-amino- CAS No. 1732-31-6

1-Pyrenol, 8-amino-

Cat. No.: B12658410
CAS No.: 1732-31-6
M. Wt: 233.26 g/mol
InChI Key: RUDARYBURYHGPQ-UHFFFAOYSA-N
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Description

1-Pyrenol, 8-amino- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound features an amino group at the 8th position and a hydroxyl group at the 1st position on the pyrene ring. This unique structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrenol, 8-amino- can be synthesized through several methods. One common approach involves the nitration of pyrene to form 1-nitropyrene, followed by reduction to yield 1-aminopyrene. Subsequent hydroxylation at the 1-position produces 1-Pyrenol, 8-amino-. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the transformations .

Industrial Production Methods: Industrial production of 1-Pyrenol, 8-amino- often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenol, 8-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce various halogenated or nitrated pyrene derivatives .

Mechanism of Action

The mechanism by which 1-Pyrenol, 8-amino- exerts its effects is primarily related to its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in different environments . The molecular pathways involved often depend on the specific application, such as fluorescence quenching in biological imaging or charge transfer in electronic materials .

Comparison with Similar Compounds

Uniqueness: 1-Pyrenol, 8-amino- is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and photophysical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

1732-31-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

8-aminopyren-1-ol

InChI

InChI=1S/C16H11NO/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8,18H,17H2

InChI Key

RUDARYBURYHGPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)N

Origin of Product

United States

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